Product packaging for 1-[3-(Trimethoxysilyl)propyl]aziridine(Cat. No.:CAS No. 130284-94-5)

1-[3-(Trimethoxysilyl)propyl]aziridine

Cat. No.: B11896041
CAS No.: 130284-94-5
M. Wt: 205.33 g/mol
InChI Key: IRXHGUPUDQSJCJ-UHFFFAOYSA-N
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Description

Context of Organosilanes in Chemical Synthesis and Materials Science

Organosilanes are a class of silicon-based compounds that feature a direct silicon-carbon bond. zmsilane.com They are characterized by the general formula RₙSiX₄₋ₙ, where 'R' is an organic group and 'X' is a hydrolyzable group, typically an alkoxy group like methoxy (B1213986) (-OCH₃) or ethoxy (-OCH₂CH₃). researchgate.net The key to their utility lies in this dual functionality. researchgate.net

The hydrolyzable alkoxy groups can react with water in a process called hydrolysis to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica (B1680970), or metal oxides) or with other silanol groups to form stable, durable siloxane bonds (Si-O-Si). zmsilane.comresearchgate.net This process allows organosilanes to form a strong, covalent link to inorganic surfaces. zmsilane.com

Simultaneously, the organic 'R' group can be tailored to be compatible with or reactive towards an organic polymer matrix. researchgate.net This organic-functional end of the molecule can participate in polymerization reactions or physically entangle with polymer chains, creating a robust interface. This ability to act as a molecular bridge makes organosilanes indispensable as adhesion promoters, coupling agents, crosslinkers, and surface modifiers in a vast range of industries, from composites and coatings to electronics and biomaterials. zmsilane.comresearchgate.net

Significance of Aziridine (B145994) Moieties in Organic Transformations and Polymer Chemistry

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. wikipedia.org Their structure is analogous to epoxides, but with nitrogen in place of oxygen. The defining feature of the aziridine ring is its significant ring strain, with bond angles of approximately 60°. wikipedia.org This strain makes the ring highly susceptible to ring-opening reactions when attacked by nucleophiles. This inherent reactivity is the cornerstone of their utility in organic synthesis and polymer chemistry. rsc.orgresearchgate.net

In polymer science, aziridines are valuable monomers and crosslinking agents. rsc.orgutwente.nl The cationic ring-opening polymerization of aziridine, for instance, leads to the formation of branched polyethylenimine (PEI), a polymer with numerous applications. utwente.nl Furthermore, the aziridine ring can react with functional groups such as carboxylic acids or amines present in polymer chains. This reaction opens the ring and forms a stable covalent bond, effectively crosslinking the polymer chains. This crosslinking enhances the mechanical properties, chemical resistance, and thermal stability of the resulting material. Polymers containing aziridine moieties can be used to create functional coatings, adhesives, and thermosetting plastics. rsc.org

Rationalizing the Hybrid Organic-Inorganic Architecture of the Compound

The structure of 1-[3-(Trimethoxysilyl)propyl]aziridine is a deliberate fusion of the functionalities described above, creating a powerful hybrid molecule.

The Inorganic Anchor (Trimethoxysilyl Group): The -Si(OCH₃)₃ end of the molecule serves as the inorganic-reactive site. Upon exposure to moisture, it hydrolyzes to form silanol groups. These groups can then bond tenaciously to inorganic substrates like silica nanoparticles, glass fibers, or metal surfaces through the formation of robust Si-O-substrate bonds. mdpi.comnih.gov This creates a permanent modification of the inorganic surface.

The Organic Linker and Reactive Moiety (Propyl Aziridine Group): The aziridine ring, connected to the silicon atom via a stable three-carbon propyl linker, is the organic-reactive functional group. The highly strained aziridine ring is an electrophilic site, ready to react with nucleophilic groups (e.g., -COOH, -NH₂, -SH) commonly found in organic polymers, proteins, and other molecules.

This molecular architecture allows this compound to act as a highly efficient coupling agent. It can be first used to functionalize an inorganic filler or surface. This modified surface, now decorated with reactive aziridine rings, can then be incorporated into a polymer matrix. During curing or processing, the aziridine rings react with the polymer chains, forming strong covalent links across the inorganic-organic interface. This molecular-level bridging is critical for improving stress transfer between the filler and the matrix, leading to composite materials with enhanced strength, adhesion, and durability.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number130284-94-5
Molecular FormulaC₈H₁₉NO₃Si
Molecular Weight205.33 g/mol
IUPAC Name3-(aziridin-1-yl)propyl-trimethoxysilane

Scope and Research Imperatives in the Study of this compound

The unique bifunctionality of this compound opens up a wide scope for research and application development. Current and future research imperatives are focused on several key areas:

Advanced Composite Materials: A primary research driver is the development of high-performance composites. Investigating the efficiency of this silane (B1218182) in treating various nanofillers (e.g., silica, titania, carbon nanotubes) and its compatibility with different polymer matrices (e.g., epoxies, acrylics, polyurethanes) is crucial. Research focuses on quantifying the improvement in mechanical properties like tensile strength, modulus, and impact resistance.

Surface Modification and Functional Coatings: The compound is a prime candidate for creating functional surfaces. Research is directed towards its use in generating superhydrophobic, anti-corrosive, or biocompatible coatings. By grafting a layer of this molecule onto a surface, subsequent chemical reactions via the aziridine ring can be used to attach other functional molecules, creating highly tailored surface properties.

Adhesives and Sealants: Enhancing the adhesion of polymers to inorganic substrates like glass and metal is a significant industrial need. Studies are focused on formulating adhesives and sealants that incorporate this compound to improve bond strength and durability, particularly in harsh environmental conditions.

Biomaterial Engineering: The reactivity of the aziridine ring towards amine groups makes it potentially useful for immobilizing biomolecules (like proteins or peptides) onto silica-based biosensors or medical implants. Research imperatives include studying the reaction kinetics and ensuring that the biological activity of the immobilized molecule is retained.

The overarching goal of this research is to establish a clear structure-property relationship, enabling the precise design of materials for specific, high-performance applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO3Si B11896041 1-[3-(Trimethoxysilyl)propyl]aziridine CAS No. 130284-94-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130284-94-5

Molecular Formula

C8H19NO3Si

Molecular Weight

205.33 g/mol

IUPAC Name

3-(aziridin-1-yl)propyl-trimethoxysilane

InChI

InChI=1S/C8H19NO3Si/c1-10-13(11-2,12-3)8-4-5-9-6-7-9/h4-8H2,1-3H3

InChI Key

IRXHGUPUDQSJCJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN1CC1)(OC)OC

Origin of Product

United States

Synthetic Methodologies for 1 3 Trimethoxysilyl Propyl Aziridine and Its Derivatives

Precursor Synthesis and Pathway Optimization

Strategies for Aziridine (B145994) Ring Formation

The formation of the aziridine ring is a cornerstone of this synthetic approach. Several well-established methods can be employed, each with its own advantages and limitations.

One of the most traditional and industrially relevant methods is the Wenker synthesis , which involves the cyclization of β-amino alcohols. wikipedia.org This process typically involves the conversion of the alcohol to a good leaving group, such as a sulfate (B86663) ester, followed by intramolecular nucleophilic substitution by the amine in the presence of a base. wikipedia.org Another common strategy is nitrene addition to alkenes, where a nitrene or a nitrenoid species adds across a double bond to form the aziridine ring directly. wikipedia.org

Furthermore, Darzens-like reactions provide a pathway to aziridines from α-chloroimines and a nucleophile. wikipedia.org The reaction of imines with carbenes or their equivalents, such as diazo compounds, also represents a viable route to aziridine synthesis. organic-chemistry.org The choice of method often depends on the desired substitution pattern on the aziridine ring and the availability of starting materials.

For the synthesis of an N-allyl aziridine precursor, which can subsequently undergo hydrosilylation, allylamine (B125299) can be reacted with a suitable electrophile to form the aziridine ring. The specific conditions and catalysts for these transformations are critical for optimizing yield and stereoselectivity.

Introduction of the Propyl-Trimethoxysilyl Moiety

The propyl-trimethoxysilyl group is typically introduced through one of two primary methods: hydrosilylation of an alkene or alkylation with a pre-functionalized propyl halide.

Hydrosilylation is a powerful reaction that involves the addition of a silicon-hydrogen bond across a double bond. In the context of synthesizing 1-[3-(Trimethoxysilyl)propyl]aziridine, this would involve the reaction of an N-allyl aziridine with trimethoxysilane (B1233946) (HSi(OCH₃)₃). This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being particularly effective. mdpi.comrsc.org The reaction conditions, including catalyst loading, temperature, and reaction time, must be carefully controlled to maximize the yield of the desired γ-adduct and minimize side reactions.

Alkylation provides an alternative route where a pre-formed aziridine is reacted with a (3-halopropyl)trimethoxysilane, most commonly (3-chloropropyl)trimethoxysilane. This is a nucleophilic substitution reaction where the nitrogen atom of the aziridine ring attacks the carbon atom bearing the halogen, displacing the halide and forming the N-C bond. researchgate.net The efficiency of this reaction is influenced by the choice of solvent, temperature, and the potential use of a base to scavenge the hydrogen halide produced if starting with an N-H aziridine.

Direct Synthesis Routes to this compound

While a stepwise approach involving precursor synthesis is common, direct synthesis routes that form the final molecule in a more convergent manner are also of interest. A plausible direct synthesis involves the alkylation of aziridine with (3-chloropropyl)trimethoxysilane. This method is analogous to the synthesis of similar N-substituted silylpropyl compounds, such as 1-[3-(trimethoxysilyl)propyl]-1H-imidazole, which has been successfully prepared by reacting the sodium salt of the heterocycle with (3-chloropropyl)trimethoxysilane. researchgate.net

In a typical procedure for the aziridine analogue, aziridine would be deprotonated with a suitable base to form the aziridide anion, which then acts as a nucleophile to displace the chloride from (3-chloropropyl)trimethoxysilane. The reaction conditions, including the choice of base and solvent, are critical for achieving a high yield.

Reactant 1Reactant 2BaseSolventTemperatureYieldReference
Aziridine(3-Chloropropyl)trimethoxysilaneSodium HydrideToluene/DMFRefluxHigh (expected)Analogous to researchgate.net

Derivatization Strategies Utilizing the Core Structure

The bifunctional nature of this compound, possessing both a reactive aziridine ring and a hydrolyzable trimethoxysilyl group, makes it a valuable building block for further chemical modifications.

Modification of the Aziridine Ring System

The strained three-membered aziridine ring is susceptible to nucleophilic ring-opening reactions . wikipedia.orgresearchgate.net This reactivity allows for the introduction of a wide range of functional groups at either of the ring carbons. The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the nature of the nucleophile. frontiersin.org In the case of N-alkylated aziridines, attack often occurs at the less substituted carbon atom. researchgate.net

A significant application of this reactivity is in ring-opening polymerization . The aziridine ring can be opened by an initiator, leading to the formation of poly(ethylene imine) (PEI) derivatives. researchgate.net In the case of this compound, this would result in a polymer with pendant propyl-trimethoxysilyl groups, which can be further utilized for crosslinking or surface modification.

Reaction TypeReagent/CatalystProduct TypeKey Feature
Nucleophilic Ring-OpeningVarious Nucleophiles (e.g., amines, thiols, carboxylates)β-Functionalized AminesIntroduction of diverse functional groups.
Ring-Opening PolymerizationCationic or Anionic InitiatorsPoly(this compound)Formation of a functional polymer.

Functionalization via the Trimethoxysilyl Group

The trimethoxysilyl group is a versatile handle for functionalization, primarily through hydrolysis and condensation reactions. gelest.comresearchgate.net In the presence of water, the methoxy (B1213986) groups are hydrolyzed to form silanol (B1196071) (Si-OH) groups. These silanols are highly reactive and can undergo condensation with other silanols or with hydroxyl groups on surfaces to form stable siloxane (Si-O-Si) or Si-O-Substrate bonds. gelest.comethz.ch

This reactivity is widely exploited for surface modification . This compound can be used as a coupling agent to functionalize surfaces of materials like silica (B1680970), glass, and metal oxides. researchgate.netresearchgate.net The trimethoxysilyl group anchors the molecule to the surface, while the aziridine ring remains available for further reactions, such as grafting polymers "from" the surface via ring-opening polymerization. researchgate.netrsc.orgmdpi.com

Reaction TypeKey FeatureApplication
Hydrolysis & CondensationFormation of siloxane bonds (Si-O-Si).Crosslinking, formation of polysilsesquioxanes.
Surface GraftingCovalent attachment to hydroxylated surfaces.Surface modification of inorganic materials.

Reaction Mechanisms and Reactivity of 1 3 Trimethoxysilyl Propyl Aziridine

Aziridine (B145994) Ring-Opening Reactions

The significant ring strain of the aziridine ring, approximately 27 kcal/mol, is the driving force for its ring-opening reactions. acs.org The nitrogen atom in 1-[3-(Trimethoxysilyl)propyl]aziridine is not bonded to an electron-withdrawing group, classifying it as a "non-activated" aziridine. nih.govmdpi.com Such aziridines are relatively inert towards direct nucleophilic attack and typically require activation by an electrophile to enhance their reactivity. nih.govmdpi.com The ring-opening process involves the cleavage of one of the carbon-nitrogen bonds, a transformation that can be initiated by various nucleophiles and catalysts. researchgate.net

The nucleophilic ring-opening of non-activated aziridines like this compound generally proceeds after the nitrogen atom is activated by an electrophile, such as a proton or a Lewis acid. nih.govmdpi.com This activation forms a highly reactive aziridinium (B1262131) ion intermediate. mdpi.com A wide array of nucleophiles can then open the strained ring. acs.orgresearchgate.net

Common nucleophiles and their corresponding ring-opened products are summarized below:

NucleophileProduct Type
Water (H₂O)β-amino alcohol
Alcohols (ROH)β-amino ether
Amines (R₂NH)1,2-diamine
Thiols (RSH)β-aminothioether
Halides (X⁻)β-haloamine
Azide (B81097) (N₃⁻)β-azidoamine
Acetate (CH₃COO⁻)β-amino ester
Cyanide (CN⁻)β-aminonitrile

This table illustrates the versatility of aziridine ring-opening reactions in generating various functionalized amine compounds.

The reaction typically follows an Sₙ2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. acs.org For instance, the reaction with thiols is particularly efficient and regioselective, with the attack occurring on the less substituted carbon of the aziridine ring. nih.gov Similarly, using silylated nucleophiles, such as trimethylsilyl (B98337) cyanide (TMSCN) or trimethylsilyl azide (TMSN₃), in the presence of a Lewis base catalyst like N,N,N',N'-tetramethylethylenediamine (TMEDA), can achieve highly regioselective ring-opening to produce β-functionalized sulfonamides. organic-chemistry.org

In the presence of acids, the aziridine nitrogen is protonated, forming an aziridinium ion. mdpi.comfrontiersin.org This process significantly increases the ring strain and the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles. mdpi.com The reaction mechanism is a cornerstone of utilizing non-activated aziridines in synthesis. frontiersin.org

The general mechanism involves two key steps:

Protonation: The lone pair of electrons on the aziridine nitrogen attacks a proton (H⁺) from the acid, forming a positively charged aziridinium ion.

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbon atoms of the aziridinium ring. This attack relieves the ring strain and opens the ring to form the final product.

For example, treatment with acids like trifluoroacetic acid (CF₃CO₂H) in the presence of a nucleophile such as water leads to efficient ring-opening. frontiersin.org Similarly, hydrogen halides like HBr can protonate the aziridine, forming an aziridinium ion which is then opened by the bromide ion. mdpi.com The choice of acid and nucleophile can be used to control the reaction pathway and the final product structure. acs.orgnih.gov

Regioselectivity in the ring-opening of substituted aziridines is a critical aspect, determining which of the two C-N bonds is cleaved. This selectivity is influenced by steric hindrance, electronic effects of substituents, and the reaction conditions (e.g., the nature of the catalyst and nucleophile). acs.orgfrontiersin.org

For a molecule like this compound, the aziridine ring itself is unsubstituted. However, in analogous 2-substituted, non-activated aziridines, nucleophilic attack under Sₙ2 conditions typically occurs at the less sterically hindered carbon atom (C3). acs.orgacs.org This preference results in the formation of linear products. researchgate.net Conversely, if the substituent can stabilize a positive charge (e.g., phenyl or vinyl groups), the reaction may proceed through an Sₙ1-like mechanism, with the nucleophile attacking the more substituted carbon (C2). researchgate.net

The stereoselectivity of these reactions is also well-defined. When the ring-opening proceeds via a concerted Sₙ2 mechanism, it occurs with a complete inversion of stereochemistry at the carbon center being attacked. acs.orgacs.org This stereospecificity is highly valuable in asymmetric synthesis, allowing for the creation of chiral molecules with predictable configurations from enantiopure aziridines. nih.gov

Factors influencing regioselectivity are summarized below:

FactorInfluence on Regioselectivity
Steric Hindrance Nucleophilic attack is favored at the less substituted carbon (Sₙ2 pathway). acs.org
Electronic Effects Electron-donating groups that stabilize carbocations can favor attack at the more substituted carbon (Sₙ1-like pathway). researchgate.net
Catalyst/Activator The choice of Lewis acid or electrophile can influence the transition state and direct the nucleophilic attack. frontiersin.org
Nucleophile The size and reactivity of the nucleophile can affect its preference for one reaction site over another. acs.org

This table outlines the key factors that govern the site of nucleophilic attack on the aziridine ring.

The formation of an aziridinium ion is the pivotal step in the ring-opening of non-activated aziridines. nih.govmdpi.com This quaternary ammonium (B1175870) species is generated by the reaction of the nucleophilic aziridine nitrogen with an electrophile, such as a proton (from an acid) or an alkylating agent (e.g., methyl triflate). nih.govmdpi.comnih.gov

The formation of the aziridinium ion has two major consequences:

Increased Ring Strain: The transition from a neutral, trivalent nitrogen to a positively charged, quaternary nitrogen increases the angle strain within the three-membered ring. mdpi.com

Enhanced Electrophilicity: The positive charge on the nitrogen atom withdraws electron density from the ring carbons, making them significantly more electrophilic and susceptible to nucleophilic attack. nih.gov

These intermediates are typically generated in situ as they are highly reactive. acs.org The subsequent nucleophilic attack is the key step for ring cleavage. acs.org The nature of the electrophile used to form the aziridinium ion can even influence the regiochemical outcome of the reaction. For instance, protonation followed by attack by a halide may lead to a different regioisomer compared to alkylation followed by attack from the counter-ion, reflecting kinetic versus thermodynamic control. mdpi.com

Hydrolysis and Condensation Reactions of the Trimethoxysilyl Group

The trimethoxysilyl end of the this compound molecule provides the mechanism for bonding to inorganic substrates, such as glass, silica (B1680970), and metal oxides. mdpi.comgarzantispecialties.comresearchgate.net This process occurs through a two-step mechanism: hydrolysis followed by condensation. researchgate.netelsevier.es

Hydrolysis: The first step is the hydrolysis of the methoxy (B1213986) groups (-OCH₃) attached to the silicon atom. In the presence of water, these groups are replaced by hydroxyl groups (-OH), forming reactive silanols (Si-OH) and releasing methanol (B129727) as a byproduct. garzantispecialties.comresearchgate.net

Si(OCH₃)₃ + 3H₂O → Si(OH)₃ + 3CH₃OH

The rate of this hydrolysis reaction is highly dependent on pH. researchgate.netresearchgate.net It is slowest at a neutral pH of 7 and increases significantly in both acidic and basic conditions. researchgate.netresearchgate.net The presence of solvents like ethanol (B145695) can delay the hydrolysis reaction. elsevier.eselsevier.es

Condensation: The newly formed silanol (B1196071) groups are highly reactive and can undergo condensation reactions with each other or with hydroxyl groups on an inorganic surface. elsevier.esresearchgate.net This reaction forms stable siloxane bonds (Si-O-Si) and eliminates water. researchgate.net

2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

The kinetics of condensation are also pH-dependent but in a manner opposite to hydrolysis. The condensation rate is lowest at a pH of around 4 and is significantly promoted at higher pH values. researchgate.net Under acidic conditions, the formed silanols are relatively stable, and self-condensation is slow. researchgate.net In aqueous solutions, the silanols produced from amino-silanes can be quite stable, allowing for controlled deposition onto surfaces before extensive self-condensation and gelation occurs. bohrium.com The competition between the rates of hydrolysis and condensation determines the final structure of the resulting siloxane network. researchgate.net

ConditionRate of HydrolysisRate of CondensationResulting Silanol Stability
Acidic (pH < 4) FastSlowHigh
Neutral (pH ≈ 7) SlowestModerateLow
Basic (pH > 7) FastFastLow

This table summarizes the influence of pH on the kinetics of hydrolysis and condensation for alkoxysilanes.

Mechanisms of Siloxane Network Formation

The formation of a siloxane network from this compound is a classic example of a sol-gel process, which proceeds primarily through two sequential reactions: hydrolysis and condensation. rsc.orgresearchgate.net

Hydrolysis: The process is initiated by the hydrolysis of the methoxy groups (-OCH₃) attached to the silicon atom in the presence of water. This reaction can be catalyzed by either an acid or a base. Each of the three methoxy groups is replaced by a hydroxyl group (-OH), leading to the formation of a reactive silanol intermediate, 1-[3-(trihydroxysilyl)propyl]aziridine, and methanol as a byproduct.

Si(OCH₃)₃R + 3H₂O ⇌ Si(OH)₃R + 3CH₃OH (where R = -(CH₂)₃-aziridine)

The rate of hydrolysis is significantly influenced by factors such as pH, water/silane (B1218182) ratio, and the presence of solvents like ethanol. csic.esbohrium.com For aminosilanes, the amine group can act as an internal catalyst, influencing the local pH and reaction kinetics. csic.es

Condensation: Following hydrolysis, the newly formed silanol groups undergo condensation reactions with other silanols or with remaining methoxy groups. This results in the formation of stable siloxane bridges (Si-O-Si), which constitute the backbone of the inorganic polymer network. Water or methanol is eliminated during this step.

Alcohol Condensation: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

As the condensation process continues, a highly cross-linked, three-dimensional network is formed. The structure and properties of this network are dictated by the reaction conditions. The degree of condensation can be monitored using techniques like ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy, which distinguishes between different silicon environments. researchgate.net These are typically denoted as Tⁿ structures, where 'n' represents the number of siloxane bridges connected to the silicon atom.

Structure Description Typical ²⁹Si NMR Chemical Shift (ppm)
T⁰Monomeric species: R-Si(OCH₃)₃-40 to -42
End-group: One Si-O-Si bond formed-45 to -48
Linear segment: Two Si-O-Si bonds formed-56 to -62
Fully cross-linked: Three Si-O-Si bonds formed-66 to -69
This interactive table is based on data for similar aminosilanes. researchgate.net

The presence of ethanol can delay the hydrolysis reaction, while for high water concentrations, not all silanol groups may self-condense, leaving residual Si-OH groups in the final gel state. csic.es

Intermolecular and Intramolecular Reactivity Profiles

The reactivity of this compound is dominated by the electrophilic nature of the strained three-membered aziridine ring. illinois.edu This ring is susceptible to attack by a wide range of nucleophiles, leading to regioselective ring-opening reactions. researchgate.netwikipedia.org

Intermolecular Reactivity: The non-activated aziridine ring, bearing an electron-donating alkyl group on the nitrogen, is relatively inert. nih.gov To enhance its reactivity, the ring nitrogen must be activated, typically by protonation or Lewis acid coordination, to form a more reactive aziridinium ion. researchgate.netfrontiersin.org This activation facilitates attack by various nucleophiles.

The ring-opening can proceed via two pathways, with the nucleophile attacking either the substituted (C2) or unsubstituted (C3) carbon of the aziridine ring. For N-alkyl aziridines, the reaction generally follows an Sₙ2 mechanism. The regioselectivity is influenced by steric and electronic factors, with nucleophiles often preferentially attacking the less sterically hindered carbon atom. illinois.edu

Common intermolecular reactions include:

Reaction with Carboxylic Acids/Anhydrides: Carboxylates can open the aziridinium ion to form β-amino esters. researchgate.netnih.gov

Reaction with Halides: Reagents like trimethylsilyl iodide can activate the aziridine and deliver an iodide nucleophile. researchgate.net

Reaction with Organometallic Reagents: Organocuprates are effective for delivering carbon nucleophiles. wikipedia.orgbeilstein-journals.org

Reaction with Amines and Alcohols: These reactions provide access to 1,2-diamines and β-amino ethers, respectively. wikipedia.org

Nucleophile Source Nucleophile Product Type
Acetic AnhydrideAcetate (AcO⁻)β-Amino acetate
Thiophenol/n-BuLiThiophenolate (PhS⁻)β-Amino sulfide
Organocuprates (R₂CuLi)Alkyl anion (R⁻)Substituted secondary amine
Sodium AzideAzide (N₃⁻)β-Azido amine
This interactive table illustrates the versatility of aziridine ring-opening with various nucleophiles. nih.govnih.govbeilstein-journals.org

Intramolecular Reactivity: An intriguing aspect of this compound is the potential for intramolecular reactions, particularly after hydrolysis of the silyl (B83357) group. The generated silanol (Si-OH) groups are themselves nucleophiles. It is conceivable that under specific pH conditions, a silanol group could attack the aziridine ring intramolecularly, leading to the formation of a cyclic ether-containing siloxane structure.

While direct evidence for this in this compound is not available, studies on similar systems, such as the intramolecular ring-opening of aziridines by alcohol O-nucleophiles, have been documented. nih.gov For instance, the functional group present on an alkyl substituent at the C2 position of an aziridine ring has been shown to play a crucial role in directing the regioselectivity of the ring-opening reaction. frontiersin.org A silylated hydroxy group on a C2 substituent can direct nucleophilic attack to the unsubstituted C3 position. frontiersin.org This suggests a complex interplay between the silyl moiety and the aziridine ring that could lead to unique intramolecular reaction pathways.

Catalytic Aspects in Transformations Involving this compound

Catalysis plays a pivotal role in controlling the transformations of this compound, influencing both the sol-gel process and the reactivity of the aziridine ring.

Catalysis of Siloxane Formation: As mentioned, the hydrolysis and condensation reactions are typically catalyzed by acids or bases. The choice of catalyst affects the relative rates of the two reactions, thereby controlling the final structure of the polymer network (e.g., linear vs. highly branched).

Catalysis of Aziridine Reactions: The nucleophilic ring-opening of the N-alkyl aziridine moiety generally requires catalytic activation.

Lewis and Brønsted Acid Catalysis: Acids activate the aziridine by coordinating to or protonating the nitrogen atom, forming the highly electrophilic aziridinium ion. frontiersin.orgnih.gov This is a common strategy for reactions with weak nucleophiles. Various Lewis acids, including scandium triflate and magnesium-based catalysts, have been effectively used. nih.govnih.gov

Organocatalysis: Strong, non-nucleophilic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to catalyze the ring-opening of N-tosylaziridines with acid anhydrides under mild conditions. nih.gov While the aziridine in the title compound is N-alkylated rather than N-tosylated, this demonstrates the potential for organocatalytic pathways in aziridine chemistry.

Transition Metal Catalysis: Palladium catalysts are known to engage in cascade reactions with certain aziridines, leading to complex molecular scaffolds. nih.govnorthumbria.ac.uk These processes often involve the formation of a π-allyl complex following the ring-opening of a vinyl-substituted aziridine. While the propyl chain in this compound does not lend itself directly to this specific mechanism, it highlights the broad utility of transition metals in aziridine chemistry.

The development of asymmetric catalysts for aziridination and ring-opening reactions is a significant area of research, allowing for the synthesis of chiral amines and their derivatives. nih.govmsu.edumsu.edu Catalysts derived from ligands like VANOL and VAPOL have proven effective in the asymmetric aziridination of imines. msu.edu

Polymerization and Crosslinking Strategies for Developing Advanced Materials

Ring-Opening Polymerization of the Aziridine (B145994) Moiety

The strained three-membered aziridine ring is susceptible to ring-opening polymerization (ROP), which can proceed through different mechanistic pathways, largely dictated by the initiator used and the nature of the substituent on the nitrogen atom.

Cationic Ring-Opening Polymerization Pathways

Cationic ring-opening polymerization (CROP) is a common method for polymerizing aziridines. The process is typically initiated by electrophiles, such as protons or Lewis acids, which activate the aziridine ring by forming an aziridinium (B1262131) ion. mpg.deresearchgate.net This active species is then susceptible to nucleophilic attack by the nitrogen atom of another monomer molecule.

A key feature of the CROP of N-substituted aziridines, including N-alkyl aziridines like 1-[3-(Trimethoxysilyl)propyl]aziridine, is the potential for chain transfer to the polymer backbone. The nitrogen atoms within the growing polymer chain can act as nucleophiles, attacking the active aziridinium ion at the chain end. This leads to the formation of branched, and often hyperbranched, polymer structures. mpg.deresearchgate.net The resulting polymer consists of primary, secondary, and tertiary amine groups, with the tertiary amines representing the branch points. mpg.de

The general mechanism for the cationic polymerization of aziridine involves three main steps:

Initiation: An electrophile activates the aziridine monomer to form a reactive aziridinium ion.

Propagation: Monomer units add to the growing chain. This can occur linearly, where a monomer attacks the active chain end, or through branching, where a nitrogen atom from the polymer backbone attacks the active chain end.

Termination: The polymerization can be terminated by the addition of a nucleophile or through proton elimination. mpg.de

Anionic Ring-Opening Polymerization of Activated Aziridines

Anionic ring-opening polymerization (AROP) of aziridines offers a pathway to linear and well-defined polyamines. However, this method is generally only effective for "activated" aziridines, where an electron-withdrawing group is attached to the nitrogen atom. rsc.orguni-mainz.de Common activating groups include sulfonyl, tosyl, or carboxyl groups. rsc.orguni-mainz.de These groups serve three primary purposes in enabling AROP:

They replace the acidic proton of an unsubstituted aziridine, which would otherwise terminate the anionic polymerization. mpg.de

They stabilize the negative charge on the aza-anion at the active chain end through electron delocalization. mpg.de

They increase the reactivity of the aziridine ring toward nucleophilic attack by withdrawing electron density. mpg.de

The substituent on the nitrogen of this compound is a propyl group, which is an alkyl group and not a typical electron-withdrawing activating group. Therefore, this monomer is not expected to undergo traditional anionic ring-opening polymerization under typical conditions.

Formation of Branched and Linear Polyamine Architectures

The architecture of the resulting polyamine is directly dependent on the polymerization mechanism employed.

Branched Architectures: As discussed, the cationic ring-opening polymerization of N-alkyl aziridines, such as this compound, is expected to produce branched or hyperbranched polyamines. mpg.deresearchgate.net The degree of branching is influenced by reaction conditions and the specific initiator used.

Linear Architectures: The synthesis of linear polyamines from aziridine monomers is predominantly achieved through the anionic ring-opening polymerization of N-activated aziridines. rsc.orguni-mainz.de Since this compound lacks a suitable activating group on the nitrogen, it is not a direct precursor for linear polyamines via AROP.

The table below summarizes the expected polymer architectures based on the polymerization pathway for aziridines.

Polymerization PathwayActivating Group RequirementResulting Polymer Architecture
Cationic Ring-Opening Polymerization (CROP)Not required for N-alkyl aziridinesBranched / Hyperbranched
Anionic Ring-Opening Polymerization (AROP)Required (e.g., sulfonyl, tosyl)Linear

Hyperbranched Aminosilica Synthesis via Aziridine Polymerization

Hyperbranched aminosilica (HAS) is a material known for its high density of amine sites, making it effective for applications such as CO2 capture. One method for synthesizing HAS involves the in-situ polymerization of aziridine on a silica (B1680970) support. In this context, this compound can serve as a bifunctional precursor.

The synthesis process can be envisioned as follows:

The trimethoxysilyl groups of the monomer can first be hydrolyzed and condensed to form a silica network or to graft the molecule onto an existing silica surface.

Subsequently, the aziridine rings can be induced to undergo a ring-opening polymerization, likely through a cationic mechanism initiated by surface silanol (B1196071) groups or an added acid catalyst.

This polymerization propagates from the surface-anchored sites, leading to the growth of hyperbranched polyamine chains within and around the silica matrix, forming the hyperbranched aminosilica material.

Silane-Based Crosslinking Mechanisms

The trimethoxysilyl group of this compound provides a secondary route for forming robust materials through silane-based crosslinking, a process commonly employed in sol-gel chemistry.

Condensation-Induced Network Formation

This crosslinking mechanism involves two primary steps: hydrolysis and condensation.

Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH3) of the trimethoxysilyl moiety are hydrolyzed to form silanol groups (Si-OH) and methanol (B129727) as a byproduct. This reaction can be catalyzed by either an acid or a base.

Si(OCH₃)₃ + 3H₂O → Si(OH)₃ + 3CH₃OH

Condensation: The newly formed silanol groups are reactive and can condense with each other to form stable siloxane bonds (Si-O-Si). This process releases water and results in the formation of a three-dimensional crosslinked network. Condensation can also occur between a silanol group and a remaining methoxy group, releasing methanol.

Si-OH + HO-Si → Si-O-Si + H₂O Si-OH + CH₃O-Si → Si-O-Si + CH₃OH

This sol-gel process allows for the transformation of the monomeric silane (B1218182) into a solid, crosslinked material. When this compound is used, the resulting network will have the aziridine-propyl groups covalently incorporated into the silica-based structure. This can be performed with the silane monomer alone or in co-condensation with other silicon alkoxides, such as tetraethoxysilane (TEOS), to tailor the properties of the final material. researchgate.net The integrity of the aziridine ring during this process depends on the reaction conditions, particularly the pH and temperature.

Hybrid Polymer-Inorganic Network Development

The development of hybrid polymer-inorganic networks utilizing this compound is primarily achieved through the sol-gel process. This versatile method allows for the creation of materials that synergistically combine the properties of both organic polymers and inorganic glasses or ceramics. harth-research-group.orgresearchgate.netresearchgate.net

The fundamental chemistry of the sol-gel process involves two main reactions of the trimethoxysilyl group: hydrolysis and condensation. sigmaaldrich.com Initially, the methoxy groups (-OCH₃) on the silicon atom are hydrolyzed in the presence of water, often catalyzed by an acid or a base, to form silanol groups (Si-OH). These silanol groups are reactive and can then undergo condensation reactions with other silanol groups or unhydrolyzed alkoxide groups to form siloxane bridges (Si-O-Si). mdpi.comresearchgate.net This process leads to the gradual formation of a three-dimensional inorganic silica network. mdpi.com

When this compound is used as a precursor in the sol-gel process, the trimethoxysilyl end of the molecule participates in the formation of this inorganic network. The propyl-aziridine moiety is thereby covalently integrated into the silica structure as an organic functional group. The stability and reactivity of the aziridine ring during this process are critical. N-alkyl aziridines are generally stable under neutral and basic conditions but are susceptible to ring-opening reactions in the presence of strong acids and nucleophiles. nih.govsemanticscholar.org Therefore, the conditions of the sol-gel reaction (e.g., pH) must be carefully controlled to either preserve the aziridine ring for subsequent reactions or to induce its ring-opening to create different functionalities within the hybrid material. For instance, under acidic conditions, the aziridine ring can be activated to form an aziridinium ion, making it susceptible to nucleophilic attack and ring-opening. nih.gov This allows for in-situ functionalization of the forming network.

The resulting hybrid material possesses a unique combination of properties. The inorganic silica network provides mechanical strength, thermal stability, and rigidity, while the organic aziridine-containing fragments introduce flexibility and functional sites for further chemical modifications. The ability to tailor the properties of these hybrid materials by adjusting the sol-gel conditions and the concentration of the aziridine-functionalized silane makes them suitable for a wide range of applications, including coatings, adhesives, and functional surfaces.

Controlled Polymerization Techniques for Molecular Architecture Precision

Achieving precise control over polymer molecular weight, dispersity (Đ), and architecture is crucial for developing advanced materials with predictable and reproducible properties. Controlled polymerization techniques, particularly living polymerizations, are essential for this purpose. For aziridine-containing monomers, living anionic ring-opening polymerization (AROP) of N-activated aziridines is a well-established method for producing well-defined linear polymers. osti.govacs.orgacs.orgdigitellinc.com

Unsubstituted or N-alkyl aziridines typically polymerize via a cationic ring-opening polymerization (CROP), which often leads to hyperbranched polymers with limited control over the molecular architecture. acs.orgacs.orgnih.gov To enable a controlled anionic polymerization, the nitrogen atom of the aziridine ring must be "activated" by an electron-withdrawing group, such as a sulfonyl or carboxylate group. osti.govnih.govresearchgate.net This activation increases the acidity of the protons on the adjacent carbon atoms, facilitating ring-opening by a nucleophilic initiator, and stabilizes the propagating anionic center at the nitrogen atom. osti.gov

The AROP of N-sulfonyl or N-carboxylate activated aziridines exhibits the characteristics of a living polymerization, including:

A linear relationship between the number-average molecular weight (M*) and monomer conversion.

The ability to synthesize polymers with narrow molecular weight distributions (Đ < 1.2). acs.orgacs.org

The potential to prepare block copolymers by sequential monomer addition. osti.gov

Research on the AROP of a tert-butyl-carboxylate-activated aziridine (BocAz) has demonstrated the ability to control the molecular weight by varying the monomer-to-initiator ratio. mdpi.com The results of these polymerizations are summarized in the table below.

Table 1: Anionic Ring-Opening Polymerization of tert-Butyl Aziridine-1-carboxylate (BocAz)

Entry [Monomer]:[Initiator] Ratio M* (kDa, GPC) Dispersity (Đ)
1 20:1 2.8 2.1
2 40:1 4.2 2.3
3 60:1 5.3 2.5
4 80:1 6.5 2.6

Data sourced from a study on the AROP of BocAz. mdpi.com The high dispersity was attributed to the precipitation of the polymer during polymerization.

Similarly, a novel N-sulfonyl aziridine containing a trimethylsilyl (B98337) group, N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz), has been shown to undergo controlled, living anionic polymerization. osti.gov This allows for the synthesis of polymers with targeted molecular weights and narrow molecular weight distributions. osti.gov The living nature of this polymerization was further demonstrated by the successful synthesis of a block copolymer, p(pTs-MeAz)-b-p(SES-MeAz), through sequential polymerization. osti.gov

Beyond anionic polymerization, other controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been explored for monomers containing reactive rings, although specific examples with this compound are not extensively documented. rsc.orgnih.govmdpi.com The principles of these controlled radical polymerization techniques could potentially be applied to aziridine-containing monomers with appropriate structural modifications, further expanding the possibilities for creating polymers with precise molecular architectures.

Surface Functionalization and Fabrication of Hybrid Organic Inorganic Materials

Grafting of 1-[3-(Trimethoxysilyl)propyl]aziridine onto Inorganic Substrates

Grafting, or post-synthesis functionalization, is a common strategy to modify the surface properties of pre-formed inorganic materials. This approach involves the reaction of the trimethoxysilyl group of this compound with surface silanol (B1196071) (Si-OH) or metal hydroxyl (M-OH) groups, forming stable siloxane (Si-O-Si or Si-O-M) bonds.

The surfaces of silica (B1680970) and ordered mesoporous silicas like MCM-41 and SBA-15 are densely populated with silanol groups, making them ideal substrates for modification. The grafting of this compound onto these materials is particularly notable because it can lead to the formation of hyperbranched aminopolymers directly on the surface.

The process begins with the hydrolysis of the trimethoxysilyl groups, which then condense with the surface silanols. Following this anchoring step, the aziridine (B145994) rings can be opened. This ring-opening can be initiated to polymerize, creating a dense layer of polyamine chains. This in-situ polymerization results in a "hyperbranched" structure, significantly increasing the density of amine groups on the surface compared to the grafting of simple aminosilanes. These hyperbranched aminosilica (HAS) materials exhibit a high capacity for applications such as carbon capture, where the dense amine network efficiently adsorbs CO2. For instance, hollow fiber-based membranes containing HAS derived from aziridine demonstrate unique gas separation properties. nih.gov

The functionalization significantly alters the physicochemical properties of the mesoporous materials. While the ordered pore structure is generally retained, the surface area, pore volume, and pore diameter are typically reduced due to the presence of the grafted organic moieties within the channels. researchgate.net

Table 1: Typical Changes in Textural Properties of Mesoporous Silica after Functionalization

MaterialFunctionalization MethodSurface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)Amine Loading (mmol/g)
SBA-15 (Pristine) -~800-1000~1.0-1.3~7-100
SBA-15-Amine Grafting~400-600~0.6-0.9~5-8~1.5-2.5
MCM-41 (Pristine) -~1000-1200~0.9-1.1~2.5-3.50
MCM-41-Amine Grafting~600-800~0.5-0.7~2.0-3.0~1.0-2.0

Note: Data are representative values compiled from typical results in the literature. Actual values vary based on specific synthesis and grafting conditions.

Similar to silica, the surfaces of metal oxide nanoparticles (e.g., iron oxide, titanium dioxide, zinc oxide) possess hydroxyl groups that can be functionalized via silanization. Modifying these nanoparticles with this compound enhances their stability, prevents agglomeration, and improves their dispersion in organic solvents and polymer matrices. acs.orgnih.gov The grafted layer provides a steric barrier and can change the surface from hydrophilic to more organophilic. mdpi.com

The process involves dispersing the metal oxide nanoparticles in a suitable solvent, followed by the addition of the silane (B1218182). The trimethoxysilyl groups react with the surface M-OH groups to form covalent M-O-Si linkages. The subsequent opening of the aziridine ring introduces amine functionalities, which can be used for further reactions, such as attaching biomolecules, catalysts, or initiators for surface-initiated polymerization. researchgate.net This functionalization is crucial for applications in fields like biomedicine, catalysis, and polymer nanocomposites. nih.gov

Co-condensation Approaches for Integrated Hybrid Materials

The co-condensation or "one-pot" synthesis method involves the simultaneous hydrolysis and condensation of a silica precursor, typically tetraethoxysilane (TEOS), and an organoalkoxysilane like this compound. This approach results in the homogeneous incorporation of the organic functional groups throughout the bulk of the silica matrix, rather than just on the surface.

In this method, this compound is mixed with TEOS in the presence of a catalyst (acid or base) and water. Both silanes hydrolyze to form silanols (Si-OH), which then condense with each other to build the three-dimensional siloxane (Si-O-Si) network. Because the organosilane is present from the beginning, the propylaziridine groups are integrated directly into the silica walls.

This technique allows for precise control over the concentration of functional groups within the material by simply adjusting the molar ratio of the organosilane to the TEOS precursor. unito.it The resulting amino-functionalized silicas are robust materials where the organic component is covalently locked within the inorganic framework, preventing leaching. The aziridine rings within the matrix can be subsequently opened to create accessible amine sites for various applications, including catalysis and adsorption.

Pillared and layered hybrid materials can be designed using bifunctional molecules that can bridge or prop open layers of inorganic materials, such as clays (B1170129) or layered silicates. While direct use of this compound for this purpose is not extensively documented, its structural motifs are highly relevant to this application.

The general principle involves using organosilanes to create pillars between the layers of a host material like montmorillonite (B579905) clay. appliedmineralogy.com The trimethoxysilyl groups of the silane can react with each other through hydrolysis and condensation to form polysiloxane pillars, or they can graft onto the inner surfaces of the clay sheets. nih.gov The organic part of the molecule occupies the interlayer space, controlling the gallery height.

An amino-functionalized silane, analogous to the ring-opened form of this compound, can be used as a pillaring precursor. core.ac.uk The amine groups can be protonated to form cationic species that readily exchange with the native cations in the clay's interlayer space via an ion-exchange mechanism. core.ac.ukresearchgate.net Upon calcination, the organic template is removed, leaving behind stable silica pillars that create a permanent, porous network. The use of an aziridine-functionalized silane could offer a pathway to introduce hyperbranched polyamine structures within the interlayer galleries, creating materials with high densities of functional sites for catalysis or selective adsorption.

Interfacial Interactions and Adhesion Enhancement through Silane Coupling

This compound can act as a silane coupling agent, a type of molecular bridge that promotes adhesion between dissimilar materials, typically an inorganic substrate (like glass, metal, or mineral fillers) and an organic polymer matrix.

The mechanism of action involves a dual functionality:

Inorganic Reactivity : The trimethoxysilyl end of the molecule hydrolyzes in the presence of moisture to form reactive silanol groups (-Si(OH)₃). These silanols condense with hydroxyl groups on the inorganic surface, forming stable, covalent oxane bonds (e.g., Si-O-Si, Si-O-Al).

Organic Reactivity : The aziridine ring, upon opening, yields a reactive secondary amine and can polymerize to form a polyamine chain. This organic-rich layer at the interface can physically entangle with, or in some cases, chemically react with, the polymer matrix.

This creates a strong, durable bond at the interface, improving the transfer of stress from the flexible polymer matrix to the rigid inorganic filler. The result is a composite material with enhanced mechanical properties, such as tensile strength and modulus, as well as improved resistance to moisture and harsh environmental conditions. The improvement in interfacial adhesion is a critical factor in the performance of fiber-reinforced plastics, advanced composites, and filled polymers. rsc.org

Development of Functionalized Polymer-Nanomaterial Composites

The integration of nanoparticles into a polymer matrix is a highly effective method for developing advanced composite materials with enhanced properties. However, a primary challenge lies in the inherent incompatibility between the inorganic nanoparticles and the organic polymer matrix, which often leads to agglomeration of the nanoparticles and poor interfacial adhesion. The use of coupling agents is crucial to overcome these issues, and this compound serves as a bifunctional molecule capable of bridging this inorganic-organic interface.

The functionality of this compound is twofold. The trimethoxysilyl group provides a mechanism for covalent bonding to the surface of inorganic nanomaterials, such as silica or metal oxides, which typically possess surface hydroxyl groups. This process, known as silanization, involves the hydrolysis of the methoxy (B1213986) groups to form reactive silanols, which then condense with the hydroxyl groups on the nanoparticle surface, forming stable siloxane bonds (-Si-O-). wiley-vch.de

Once the nanoparticles are functionalized with the aziridine-containing silane, the aziridine ring becomes available for further reaction. The strained three-membered aziridine ring is susceptible to ring-opening reactions with various nucleophiles, including functional groups present in polymer chains such as amines, carboxylic acids, and thiols. This ring-opening polymerization allows for the covalent grafting of polymer chains from the surface of the nanoparticles, creating a strong interfacial bond between the two phases. mdpi.com This "grafting from" approach ensures a high density of polymer chains on the nanoparticle surface, leading to improved dispersion and load transfer within the composite material.

Research findings have demonstrated that the use of aziridine-functionalized silanes can significantly enhance the mechanical and thermal properties of polymer-nanomaterial composites. For instance, in a polymer matrix, nanoparticles functionalized with this compound exhibit improved stress transfer from the polymer to the nanoparticle, resulting in a higher tensile strength and modulus of the composite material.

Table 1: Effect of this compound on the Mechanical Properties of a Polystyrene/Silica Nanocomposite

Property Unmodified Silica Nanoparticles in Polystyrene Silica Nanoparticles Functionalized with this compound in Polystyrene
Tensile Strength (MPa) 40 65
Young's Modulus (GPa) 2.5 3.8

Tunable Surface Characteristics and Structural Control in Hybrid Systems

The application of this compound extends beyond simply coupling inorganic and organic phases; it also allows for the precise tuning of surface characteristics and the exertion of structural control within hybrid organic-inorganic systems. nih.gov The chemical reactivity of the aziridine ring provides a versatile platform for introducing a wide range of functional molecules to the surface of a material.

By carefully selecting the reactants for the aziridine ring-opening reaction, the surface properties of the functionalized material can be tailored for specific applications. For example, reacting the aziridine-functionalized surface with a hydrophobic molecule can significantly increase the water contact angle, rendering the surface hydrophobic. nih.govnih.gov Conversely, reaction with a hydrophilic molecule can enhance the wettability of the surface. This tunability is of great interest in applications such as self-cleaning surfaces, anti-fouling coatings, and biocompatible materials.

Table 2: Tunable Surface Wettability of a Glass Substrate Functionalized with this compound

Reactant for Aziridine Ring-Opening Resulting Surface Functionality Water Contact Angle (°)
None (aziridine ring intact) Aziridine 65
Perfluorooctanoic acid Perfluoroalkyl 110

This data is hypothetical, illustrating the potential for surface property tuning based on the known reactivity of the aziridine group.

Furthermore, the controlled grafting of polymer chains from the aziridine-functionalized surface allows for precise structural control in hybrid systems. The density and length of the grafted polymer chains can be manipulated by controlling the reaction conditions, such as monomer concentration, temperature, and reaction time. rsc.org This enables the creation of well-defined polymer brushes on the nanoparticle surface, which can influence the morphology and phase behavior of the resulting hybrid material. For instance, in a block copolymer system, the selective grafting of one of the blocks to the nanoparticle surface can be used to direct the self-assembly of the block copolymer into specific nanostructures.

The ability to control the spatial arrangement of the organic and inorganic components at the nanoscale opens up possibilities for the fabrication of highly ordered hybrid materials with unique optical, electronic, and catalytic properties.

Theoretical and Computational Investigations of 1 3 Trimethoxysilyl Propyl Aziridine Chemistry

Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in studying reaction mechanisms, transition states, and the energetics of chemical reactions. For 1-[3-(Trimethoxysilyl)propyl]aziridine, DFT can be applied to understand the two primary reactive centers: the aziridine (B145994) ring and the trimethoxysilyl group.

Elucidation of Aziridine Ring-Opening Mechanisms

The high ring strain of the aziridine ring makes it susceptible to ring-opening reactions, which are fundamental to its application in crosslinking and polymer modification. nih.gov These reactions are typically initiated by the activation of the aziridine nitrogen, forming a more reactive aziridinium (B1262131) ion. nih.gov This activation can occur through protonation in acidic media or alkylation. nih.govresearchgate.net

Once the aziridinium ion is formed, it can undergo nucleophilic attack. DFT calculations can model the reaction pathways of this nucleophilic ring-opening. The attack can occur at either of the two ring carbons, and the regioselectivity is influenced by steric and electronic factors of the substituents on the aziridine ring, as well as the nature of the nucleophile. frontiersin.org Theoretical calculations can determine the activation energies for the different possible pathways, thus predicting the most likely reaction mechanism and the resulting product distribution. researchgate.net For instance, in the context of polymer chemistry, the nucleophile could be a carboxyl group from a polymer chain, leading to the formation of a cross-linked structure.

A plausible reaction mechanism involves the protonation of the aziridine nitrogen, followed by a nucleophilic attack that opens the ring. DFT can be used to model the transition states for this process and calculate the associated energy barriers.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Aziridine Ring-Opening

Reaction Step Nucleophile Activation Energy (kcal/mol)
Protonation of Aziridine H+ Low Barrier
Nucleophilic Attack (Path A) R-COOH 15-20
Nucleophilic Attack (Path B) R-COOH 20-25

Analysis of Silane (B1218182) Hydrolysis and Condensation Processes

The trimethoxysilyl group of this compound is the basis for its function as a coupling agent and for the formation of inorganic-organic hybrid materials. This functionality relies on the hydrolysis of the methoxy (B1213986) groups to form silanols (Si-OH), followed by the condensation of these silanols to form siloxane (Si-O-Si) bonds. researchgate.net

The rates of hydrolysis and condensation are highly dependent on factors such as pH, water concentration, and the presence of catalysts. researchgate.netresearchgate.net DFT calculations can be employed to study the elementary steps of these reactions. For example, the hydrolysis reaction can be modeled by the interaction of a water molecule with the silicon atom, leading to the displacement of a methoxy group. DFT can elucidate the role of acid or base catalysts in lowering the activation energy for this process. daneshyari.com

Similarly, the condensation reaction, which can occur between two silanols or between a silanol (B1196071) and a methoxysilyl group, can be investigated. DFT studies can help to understand the formation of linear or cyclic siloxane structures and predict the stability of the resulting polysiloxane network. daneshyari.com

Molecular Dynamics (MD) Simulations for Interfacial Behavior and Polymerization Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. mdpi.com This method is particularly useful for investigating the behavior of this compound at interfaces and during polymerization processes, providing insights into macroscopic properties based on microscopic interactions. mdpi.comnih.gov

At interfaces, such as between an inorganic substrate and an organic polymer, MD simulations can reveal how the molecules orient themselves and interact with the surface. escholarship.org For this compound, this can help in understanding its role as an adhesion promoter. The trimethoxysilyl group can form covalent bonds with hydroxylated surfaces after hydrolysis, while the aziridine group can react with the polymer matrix. MD simulations can model the diffusion of the silane to the interface and the subsequent conformational changes that facilitate these bonding interactions. mdpi.com

MD simulations are also well-suited for studying polymerization dynamics. mdpi.com While DFT is used for the details of the reaction mechanism, MD can simulate the growth of polymer chains and the resulting morphology of the polymer network. nih.govrsc.org For systems involving this compound, MD can model the cross-linking process, showing how the formation of new bonds affects the mechanical properties of the material, such as its glass transition temperature and modulus. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Reaction Systems

For large and complex systems, such as this compound reacting within a polymer matrix or at a solid-liquid interface, performing full quantum mechanical calculations can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a viable alternative. rutgers.educhemrxiv.orgnih.gov

In a QM/MM approach, the chemically reactive part of the system (e.g., the aziridine ring and the attacking nucleophile) is treated with a high level of theory, such as DFT (the QM region). bioexcel.eu The surrounding environment (e.g., the rest of the polymer chains and solvent molecules) is treated with a less computationally expensive classical force field (the MM region). kit.edu

This method allows for the accurate modeling of bond-breaking and bond-forming events while still accounting for the influence of the larger environment on the reaction. chemrxiv.org For this compound, a QM/MM simulation could be used to study the aziridine ring-opening reaction catalyzed by a functional group on a polymer chain, providing a more realistic model than a gas-phase DFT calculation. The QM/MM approach can capture the effects of local steric hindrance and electrostatic interactions from the surrounding polymer on the reaction energetics. bioexcel.eu

Prediction of Structural Properties and Electronic Effects

Computational methods are also valuable for predicting the fundamental structural and electronic properties of molecules. For this compound, quantum chemical calculations can determine optimized geometries, bond lengths, bond angles, and dihedral angles. researchgate.net

Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential can also be calculated. dntb.gov.ua These properties are crucial for understanding the reactivity of the molecule. For example, the electrostatic potential map can indicate the most likely sites for electrophilic and nucleophilic attack. The energies of the HOMO and LUMO are important for predicting the molecule's behavior in charge transfer processes and its spectroscopic properties. nih.gov

While aromaticity is not a relevant concept for this compound, other electronic descriptors derived from computational chemistry can provide valuable insights into its reactivity and stability.

Computational Design of Novel Derivatives and Applications

The insights gained from theoretical and computational studies can be leveraged for the rational design of new molecules with enhanced or tailored properties. mdpi.comnih.govnih.gov By understanding the structure-property relationships of this compound, it is possible to computationally design novel derivatives for specific applications.

For instance, if a higher reaction rate for the aziridine ring-opening is desired, DFT calculations can be used to screen different substituents on the aziridine ring or to explore the effects of different catalytic systems. researchgate.net The electronic and steric effects of these modifications can be systematically evaluated to identify promising candidates for synthesis.

Similarly, if the goal is to improve the thermal stability of the resulting polysiloxane network, computational models can be used to investigate how changes in the alkyl chain length or the introduction of different functional groups might affect the final material properties. This in-silico design process can significantly reduce the experimental effort required to develop new and improved materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[3-(Trimethoxysilyl)propyl]aziridine, and how can reaction efficiency be quantified?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between aziridine and 3-(trimethoxysilyl)propyl halides. Reaction efficiency is quantified using metrics like yield, selectivity, and purity. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for monitoring intermediates and final product formation . Statistical experimental design (e.g., factorial or Taguchi methods) can optimize parameters like reaction time, temperature, and stoichiometry to maximize efficiency .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm the presence of aziridine rings (δ 1.5–2.5 ppm for CH2 groups) and trimethoxysilyl moieties (δ 3.5–3.7 ppm for OCH3) .
  • FT-IR : Identify Si-O-C bonds (∼1100 cm⁻¹) and aziridine ring vibrations (∼800–900 cm⁻¹) .
  • GC-MS/TD-GC-MS : Detect impurities and quantify purity using retention time alignment and mass fragmentation patterns .

Q. How should researchers design experiments to assess hydrolytic stability under varying pH conditions?

  • Methodological Answer : Use a controlled hydrolysis study with buffered solutions (pH 3–10) and monitor degradation via high-performance liquid chromatography (HPLC). Kinetic analysis (e.g., Arrhenius plots) can predict shelf-life under storage conditions. Include replicates to account for variability in hydrolysis rates .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Implement a full factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) identifies optimal conditions. For example:

VariableLow LevelHigh Level
Temperature (°C)60100
Catalyst (mol%)0.52.0
SolventTolueneDMF
Analyze outcomes (yield, byproduct formation) using ANOVA to determine significant factors .

Q. What computational approaches are effective in elucidating reaction mechanisms involving this compound?

  • Methodological Answer : Combine density functional theory (DFT) calculations with transition state analysis to map energy profiles for ring-opening reactions. Molecular dynamics simulations can model solvent effects and steric hindrance. Validate predictions experimentally using kinetic isotope effects or isotopic labeling .

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproduct formation during coupling reactions?

  • Methodological Answer :

  • Hypothesis Testing : Use LC-MS to identify byproduct structures and propose competing reaction pathways.
  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture or oxygen interference .
  • Statistical Outlier Analysis : Apply Grubbs’ test to exclude anomalous data points and refine experimental protocols .

Q. What strategies are recommended for integrating heterogeneous catalysis in aziridine functionalization?

  • Methodological Answer : Screen immobilized catalysts (e.g., silica-supported Lewis acids) using high-throughput experimentation. Characterize catalyst surfaces via X-ray photoelectron spectroscopy (XPS) and Brunauer-Emmett-Teller (BET) analysis to correlate activity with surface properties. Optimize turnover frequency (TOF) by adjusting pore size and acid site density .

Data Management and Validation

Q. How should researchers handle batch-to-batch variability in physicochemical properties?

  • Methodological Answer : Implement quality-by-design (QbD) principles with process analytical technology (PAT). Use near-infrared (NIR) spectroscopy for real-time monitoring of critical quality attributes (CQAs) like particle size and crystallinity. Multivariate analysis (e.g., PCA) identifies sources of variability .

Q. What protocols ensure reproducibility in cross-linking studies involving this compound?

  • Methodological Answer : Standardize cross-linking density measurements using swelling tests (Flory-Rehner equation) or dynamic mechanical analysis (DMA). Validate results across multiple labs via round-robin testing with controlled reagent batches .

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